Methyl 2,2-dimethylchromene-6-carboxylate
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Overview
Description
Methyl 2,2-dimethylchromene-6-carboxylate is an organic compound with the molecular formula C₁₃H₁₄O₃. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring system with a methyl ester group at the 6-position and two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dimethylchromene-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2-dimethylchromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are often streamlined to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethylchromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylchromene-6-carboxylate, particularly its antifungal activity, involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,2-Dimethylchromene: Lacks the ester group and exhibits different reactivity and biological activity.
Methyl 2,2-dimethyl-2H-chromene-6-carboxylate: A closely related compound with similar structural features but different substituents.
Uniqueness: Methyl 2,2-dimethylchromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and two methyl groups at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
34818-57-0 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-13(2)7-6-9-8-10(12(14)15-3)4-5-11(9)16-13/h4-8H,1-3H3 |
InChI Key |
BVQOOKUOYKXECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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